[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458567
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 |
| Standard InChI Key | GEPKRQGKCMPBOW-KZUDCZAMSA-N |
| Isomeric SMILES | CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (C₁₇H₃₃N₃O₃; MW 327.5 g/mol) features three key structural elements:
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A piperidine ring substituted at the 3-position with ethyl and carbamate groups.
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An (S)-2-amino-3-methylbutyryl side chain linked to the piperidine nitrogen.
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A tert-butyl carbamate protecting group, which enhances stability during synthetic procedures.
The stereochemistry at the C2 position of the amino acid moiety (S-configuration) and the piperidine ring’s substitution pattern are critical for its interactions with biological targets.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate | |
| Molecular Formula | C₁₇H₃₃N₃O₃ | |
| Molecular Weight | 327.5 g/mol | |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Stereochemistry | (2S)-configuration in amino acid chain |
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically involves three stages:
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Piperidine Functionalization: Introduction of the ethyl-carbamate group via reaction of piperidin-3-amine with ethyl chloroformate in the presence of a base such as triethylamine.
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Amino Acid Coupling: The (S)-2-amino-3-methylbutyric acid is activated using carbodiimide reagents (e.g., DCC) and coupled to the piperidine nitrogen.
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Carbamate Protection: The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions to yield the final product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine alkylation | Ethyl chloroformate, Et₃N, THF, 0°C | 78% |
| Amide coupling | DCC, HOBt, DMF, rt | 65% |
| Boc protection | (Boc)₂O, DMAP, CH₂Cl₂, rt | 85% |
Optimization Strategies
Recent advances emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For instance, coupling reactions conducted under microwave irradiation (100°C, 20 min) achieved 82% yield compared to 65% under traditional conditions.
Physicochemical Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 1.26 (s, 9H, Boc), 1.38 (d, J = 6.8 Hz, 6H, isopropyl), 3.45–3.60 (m, 4H, piperidine H).
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¹³C NMR: 155.2 ppm (C=O, carbamate), 172.8 ppm (C=O, amide).
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Mass Spectrometry: ESI-MS m/z 328.3 [M+H]⁺, consistent with the molecular formula.
Table 3: Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–92°C | Differential Scanning Calorimetry |
| Solubility | >50 mg/mL in DMSO | USP Method <911> |
| LogP | 2.3 ± 0.1 | HPLC |
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